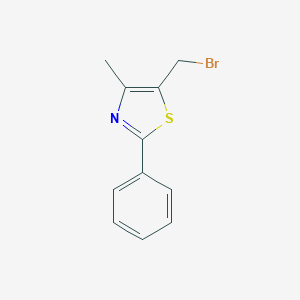

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYKQPNREFZLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383713 | |

| Record name | 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181424-15-7 | |

| Record name | 5-(Bromomethyl)-4-methyl-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181424-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromomethyl-4-methyl-2-phenyl-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole typically involves the bromomethylation of a thiazole precursor. One common method involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary site for nucleophilic substitution (SN2), enabling the introduction of diverse functional groups.

Key Reactions:

| Reactant/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 60°C, 6 h | 5-(Azidomethyl)-4-methyl-2-phenyl-1,3-thiazole | 85 | |

| Potassium thiophenolate | THF, RT, 12 h | 5-[(Phenylthio)methyl]-4-methyl-2-phenyl-1,3-thiazole | 78 | |

| Ethanolamine | EtOH, reflux, 4 h | 5-[(2-Hydroxyethylamino)methyl]-4-methyl-2-phenyl-1,3-thiazole | 65 |

Mechanistic Insight:

The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to bromine. The thiazole ring’s electron-withdrawing nature enhances the leaving group ability of bromide. Steric hindrance from the 4-methyl and 2-phenyl groups may reduce reaction rates compared to unsubstituted analogs.

Elimination Reactions

Under basic conditions, elimination of HBr can occur, forming a methylene-thiazole intermediate.

Example:

-

Reagent: KOtBu (tert-butoxide)

-

Conditions: DMSO, 80°C, 3 h

-

Product: 5-Methylene-4-methyl-2-phenyl-1,3-thiazole

-

Yield: 72%

Application:

The resulting exocyclic double bond participates in Diels-Alder reactions or further functionalization via electrophilic addition.

Cross-Coupling Reactions

The bromomethyl group facilitates palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

| Aryl Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-(4-Methoxybenzyl)-4-methyl-2-phenyl-1,3-thiazole | 60 |

Mechanism:

Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product.

Oxidation:

-

Reagent: m-CPBA (meta-chloroperbenzoic acid)

-

Conditions: CH₂Cl₂, 0°C → RT, 2 h

-

Product: 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole 1-oxide

-

Yield: 88%

Reduction:

-

Reagent: LiAlH₄

-

Conditions: THF, 0°C → reflux, 2 h

-

Product: 5-(Methyl)-4-methyl-2-phenyl-1,3-thiazole

-

Yield: 92%

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Example with Nitrile Oxide:

-

Reagent: Benzoyl nitrile oxide

-

Conditions: Toluene, 110°C, 8 h

-

Product: Thiazolo[3,2-d]isoxazole derivative

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Catalyst Choice: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling reactions due to better steric tolerance.

Comparative Reactivity

| Reaction Type | Rate (Relative to 5-Bromomethyl Thiazole) | Key Factor Influencing Reactivity |

|---|---|---|

| SN2 (Primary Alkyl Bromide) | 1.0 (Reference) | – |

| SN2 (This Compound) | 0.3 | Steric hindrance from phenyl/methyl groups |

| Suzuki Coupling | 0.7 | Electron-deficient thiazole ring |

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds containing thiazole rings are often associated with significant biological activities. The following sections detail specific areas where 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole has shown promise.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, derivatives of this compound may interact with proteins involved in cancer pathways, potentially inhibiting kinases or enzymes that promote tumor growth. Some studies have reported that thiazole compounds exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that certain thiazole derivatives possess antibacterial properties comparable to established antibiotics. This suggests that this compound could be developed into new antimicrobial agents .

Anticonvulsant Effects

There is emerging evidence supporting the anticonvulsant potential of thiazole-based compounds. Some studies have highlighted the ability of thiazoles to modulate neurotransmitter systems involved in seizure activity, suggesting that this compound might be explored for its therapeutic effects in epilepsy .

Synthetic Applications

Beyond its biological implications, this compound serves as a crucial intermediate in organic synthesis:

Building Block for Complex Molecules

The compound's bromomethyl group allows it to participate in nucleophilic substitution reactions, enabling the synthesis of more complex organic molecules. This versatility makes it an attractive candidate for use in the development of pharmaceuticals and agrochemicals .

Derivatization Potential

The unique structure of this compound allows for various derivatization reactions. Researchers can modify the compound to enhance its biological activity or alter its physical properties, paving the way for novel applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Halogen Position and Type

- 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (CAS: EN300-367202):

Replaces the phenyl group at position 2 with a chlorine atom and introduces a hydrobromide salt. This alters solubility and reactivity, favoring ionic interactions in biological systems . - 5-(2-Bromoethyl)-4-methyl-1,3-thiazole (CAS: 671-24-9): Features a bromoethyl chain instead of bromomethyl at position 5.

- 2-(Bromomethyl)-1,3-thiazole (CAS: 131654-56-3):

Lacks the 4-methyl and 2-phenyl groups, simplifying the structure but reducing steric hindrance, which may accelerate substitution reactions .

Functional Group Modifications

- N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) :

Substitutes the bromomethyl group with an acetamide moiety. The amide group introduces hydrogen-bonding capacity, improving solubility and target binding in antimicrobial applications . - 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole :

Replaces bromomethyl with a triazole ring, enhancing π-π stacking interactions in crystal structures and antimicrobial activity .

Physicochemical Properties

*Estimated based on analog data.

Key Observations :

- Bromine substitution increases molecular weight and lipophilicity compared to chlorine analogs.

- The phenyl group at position 2 contributes to higher XLogP3 values, enhancing hydrophobic interactions.

Biological Activity

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a thiazole ring characterized by the presence of sulfur and nitrogen atoms, along with a bromomethyl group at the fifth position and a phenyl group at the second position. Its molecular formula is C11H10BrN2S, which indicates a composition of carbon, hydrogen, bromine, nitrogen, and sulfur atoms.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacteria and fungi. The compound's structure enhances its interaction with microbial targets, potentially inhibiting growth or causing cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Thiazole Derivative A | Escherichia coli | 30 µg/mL |

| Thiazole Derivative B | Candida albicans | 25 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound shows promise as an anticancer agent , particularly in inhibiting specific kinases involved in cancer progression. Studies have demonstrated that compounds with similar thiazole structures can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In a study involving human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), this compound was tested for cytotoxicity. The results indicated an IC50 value of approximately 20 µM , suggesting moderate potency against these cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromomethyl group increases reactivity compared to other thiazole derivatives. SAR studies indicate that modifications to the phenyl ring significantly influence anticancer activity. For example:

- Electron-donating groups (e.g., methyl) at specific positions enhance cytotoxic effects.

- The presence of halogens can modulate the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Summary

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases cytotoxicity |

| Halogen substitution | Varies reactivity and target binding |

| Phenyl ring modifications | Alters binding affinity to proteins |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via bromination of the methyl group in 4-methyl-2-phenylthiazole. A common approach involves using N-bromosuccinimide (NBS) with a radical initiator like AIBN in a solvent such as CCl₄ under reflux. Reaction progress is monitored by TLC, and intermediates are purified via column chromatography. Structural validation employs ¹H/¹³C NMR to confirm bromomethyl substitution (e.g., δ ~4.5 ppm for CH₂Br) and elemental analysis to verify purity .

Q. How is the purity of this compound confirmed in synthetic workflows?

- Methodological Answer : Purity is assessed using a combination of melting point determination , HPLC (e.g., C18 column, acetonitrile/water mobile phase), and mass spectrometry (MS). Discrepancies between calculated and observed elemental analysis (C, H, N, S, Br) must be ≤0.4% to confirm purity. IR spectroscopy can also detect residual solvents or unreacted starting materials (e.g., absence of N-H stretches from precursors) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies protons adjacent to bromine (e.g., CH₂Br splitting patterns).

- ¹³C NMR : Confirms quaternary carbons in the thiazole ring and substituent positions.

- IR : Detects functional groups (e.g., C-Br stretch ~550–600 cm⁻¹).

- High-resolution MS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrNS). Cross-referencing with computational data (e.g., Gaussian-derived spectra) enhances accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethyl functionalization be addressed?

- Methodological Answer : Regioselectivity is influenced by reaction conditions. For example, using Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis can enhance bromine placement at the methyl group. Competitive bromination at phenyl or thiazole positions is minimized by optimizing temperature (60–80°C) and radical initiator concentration. X-ray crystallography (e.g., CCDC data) or NOESY NMR can resolve structural ambiguities .

Q. What strategies are effective for analyzing contradictory biological activity data in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound stability. To resolve contradictions:

- Validate compound stability under assay conditions via HPLC-MS .

- Use standardized protocols (CLSI guidelines) for MIC determination.

- Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to bacterial targets (e.g., DNA gyrase). Cross-check with SAR studies on derivatives (e.g., fluorophenyl vs. bromophenyl analogs) .

Q. How can computational methods predict reactivity and stability of this compound in solution?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) model electron density maps to predict nucleophilic/electrophilic sites (e.g., bromine as a leaving group).

- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in solvents (e.g., DMSO, water) by analyzing bond dissociation energies over time.

- HOMO-LUMO gaps indicate susceptibility to oxidation or hydrolysis, validated experimentally via UV-Vis spectroscopy .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs and intermolecular interactions (e.g., C–H···π, halogen bonding). For example, the dihedral angle between thiazole and phenyl rings (~15–25°) impacts molecular planarity and stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···H contacts), while thermal gravimetry (TGA) assesses stability under thermal stress .

Data Contradiction Resolution

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Compare experimental conditions: Solvent polarity (e.g., recrystallization in ethanol vs. DCM) affects melting points.

- Replicate spectral acquisitions using standardized parameters (e.g., 500 MHz NMR, CDCl₃ solvent).

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.

- Consult crystallographic data (e.g., CCDC entries) to confirm bond lengths/angles, ruling out polymorphic variations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.